molecular formula C9H10N2O5S B1279413 2-[(4-Sulfamoylphenyl)formamido]acetic acid CAS No. 143288-21-5

2-[(4-Sulfamoylphenyl)formamido]acetic acid

Cat. No. B1279413
M. Wt: 258.25 g/mol
InChI Key: UEFOOXBQBNWTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Sulfamoylphenyl)formamido]acetic acid is a sulfonamide derivative. It has a molecular formula of C9H10N2O5S and a molecular weight of 258.25 g/mol .


Molecular Structure Analysis

The linear formula of 2-[(4-Sulfamoylphenyl)formamido]acetic acid is C8H9NO4S .


Physical And Chemical Properties Analysis

2-[(4-Sulfamoylphenyl)formamido]acetic acid is a solid at room temperature .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • The compound is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the creation of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids, as reported by López et al. (2000) in their study on new synthesis methods for these compounds (López et al., 2000).
  • Antimicrobial Properties

    • Research by Sharshira and Hamada (2012) highlights the role of compounds derived from 2-[(4-Sulfamoylphenyl)formamido]acetic acid in producing antimicrobial agents. They found that derivatives of this compound exhibited a moderate degree of potent antimicrobial activity (Sharshira & Hamada, 2012).
  • Synthesis of Derivatives for Disaccharides

    • Wyss and Kiss (1975) reported the synthesis of derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside, which are used as starting materials for disaccharides. This process indicates the compound's utility in complex carbohydrate synthesis (Wyss & Kiss, 1975).
  • Fluorescence Studies and Binding with Proteins

    • Meng et al. (2012) utilized derivatives of 2-[(4-Sulfamoylphenyl)formamido]acetic acid for fluorescence studies and investigated their binding interactions with bovine serum albumin. This research provides insights into the biochemistry of protein-ligand interactions (Meng et al., 2012).
  • Biochemical Metabolism Studies

    • Boyland and Manson (1966) explored the metabolism of aromatic amines and found that 2-Formamido-1-naphthyl hydrogen sulphate, a derivative of 2-[(4-Sulfamoylphenyl)formamido]acetic acid, is a metabolite of 2-naphthylamine. This study is crucial for understanding the biochemical pathways of similar compounds (Boyland & Manson, 1966).
  • Synthesis of Analgesic and Anti-inflammatory Compounds

    • Gein et al. (2018) conducted a study where they synthesized compounds with analgesic and anti-inflammatory activities using 2-[(4-Sulfamoylphenyl)formamido]acetic acid derivatives, demonstrating its potential in pharmaceutical applications (Gein et al., 2018).
  • Photolytic Decomposition Studies

    • Research by Davis, Wells, and Taylor (1979) on the photolytic decomposition of indapamide, a drug, led to the formation of several products, including 1-(N-formamido)-2-methylindoline, indicating the compound's role in photochemical reactions (Davis, Wells, & Taylor, 1979).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-[(4-sulfamoylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)(H2,10,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFOOXBQBNWTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440429
Record name 2-[(4-sulfamoylphenyl)formamido]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Sulfamoylphenyl)formamido]acetic acid

CAS RN

143288-21-5
Record name 2-[(4-sulfamoylphenyl)formamido]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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